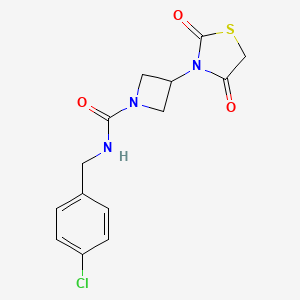

N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Description

N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique combination of structural motifs:

- Azetidine ring: A four-membered saturated nitrogen-containing heterocycle, contributing to conformational rigidity.

- 4-Chlorobenzyl group: A lipophilic aromatic substituent that enhances membrane permeability and target binding affinity.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c15-10-3-1-9(2-4-10)5-16-13(20)17-6-11(7-17)18-12(19)8-22-14(18)21/h1-4,11H,5-8H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTOTDOZPNNMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article compiles various studies and findings related to its synthesis, biological evaluation, and mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₄ClN₃O₃S

- Molecular Weight : 339.8 g/mol

- CAS Number : 2034493-28-0

Synthesis

The synthesis of this compound involves several steps, typically starting from thiazolidine derivatives. The synthetic pathway often includes the formation of thiazolidinones and subsequent coupling reactions with chlorobenzyl derivatives .

Antimicrobial Activity

Research indicates that compounds containing thiazolidine cores exhibit notable antimicrobial properties. For instance, derivatives of thiazolidinediones have shown significant activity against various microbial strains, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) suggests that modifications in the thiazolidine ring can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | Staphylococcus aureus | 15 |

| B | Candida albicans | 12 |

| C | Bacillus anthracis | 18 |

Antidiabetic Potential

Thiazolidinedione derivatives are also recognized for their antidiabetic properties. Studies have demonstrated that certain derivatives can enhance insulin sensitivity and lower blood glucose levels in diabetic models. The mechanism is thought to involve modulation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism .

Table 2: Antidiabetic Activity of Thiazolidine Derivatives

| Compound | Glucose Reduction (%) | IC50 (µM) |

|---|---|---|

| D | 45 | 25 |

| E | 50 | 30 |

| F | 60 | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thiazolidinedione derivatives, including this compound. The results showed that this compound exhibited superior activity against gram-positive bacteria compared to standard antibiotics .

- Antidiabetic Effects : In another study focusing on diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels over a period of four weeks. This suggests potential therapeutic applications for managing diabetes .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis or alters membrane permeability.

- Antidiabetic Mechanism : The compound may activate PPARγ pathways, enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.

Scientific Research Applications

Synthesis Pathways

The synthesis of N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide typically includes the following steps:

- Formation of the Azetidine Ring : This involves cyclization reactions that can utilize various starting materials.

- Introduction of Functional Groups : The chlorobenzyl group is introduced to enhance the compound's chemical properties.

- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiazolidin-2,4-dione scaffold is known for its ability to inhibit bacterial growth by targeting specific cellular mechanisms .

Case Studies:

- A study demonstrated that derivatives of thiazolidine-2,4-dione showed moderate antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. For instance, some derivatives had Minimum Inhibitory Concentrations (MICs) in the range of 8 µg/mL against Bacillus subtilis .

| Compound | Microbial Strains (MIC = µg/mL) |

|---|---|

| am6 | S. aureus >64, B. subtilis 8 |

| am7 | S. aureus >64, B. subtilis 8 |

Anticancer Activity

The compound also shows promise in anticancer applications. Research has highlighted the potential of thiazolidine derivatives in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies:

- In vitro studies have reported that certain thiazolidine derivatives exhibit growth inhibition percentages ranging from 41% to 51% against renal cancer cells .

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| 3e | Melanoma LOX IMVI | 42.50 |

| 3k | Renal A498 | 41.99 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidinedione Derivatives

Thiazolidinedione (TZD) derivatives are well-known for their role in insulin sensitization. Below is a comparative analysis with key analogues:

Key Observations :

- DM-11, while sharing a chlorobenzyl group, lacks the TZD moiety and instead targets COX-2, highlighting how minor structural changes redirect biological activity .

Chlorobenzyl-Containing Analogues

The 4-chlorobenzyl group is a common pharmacophore in medicinal chemistry. Comparisons include:

Key Observations :

- The compound’s higher logP compared to leflunomide suggests enhanced tissue penetration but lower aqueous solubility, a trade-off requiring formulation optimization.

Azetidine-Based Compounds

Azetidine rings are increasingly used to replace pyrrolidine or piperidine in drug design. Examples:

| Compound | Biological Target | Advantages Over Larger Rings | Clinical Status |

|---|---|---|---|

| This compound | PPAR-γ | Reduced conformational flexibility → improved selectivity | Preclinical |

| Azetidine-2-carboxylic acid | Proline analogue | Incorporation into collagen → antifibrotic effects | Experimental |

| Cenicriviroc | CCR2/CCR5 antagonist | Enhanced metabolic stability | Phase III (discontinued) |

Key Observations :

- The compound’s azetidine-TZD fusion may mitigate metabolic instability issues seen in larger heterocycles (e.g., cenicriviroc’s discontinuation due to efficacy limitations).

Research Findings and Limitations

- Safety : The azetidine core may reduce hepatotoxicity risks associated with classical TZDs, though in vivo toxicology studies are pending.

- Knowledge Gaps: Direct comparative studies with DM-11 or other chlorobenzyl derivatives are absent, necessitating head-to-head evaluations of pharmacokinetics and target engagement.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide and its structural analogs?

- Methodology : Synthesis typically involves coupling reactions between azetidine-1-carboxamide precursors and functionalized thiazolidinedione derivatives. For example, intermediates like N-(4-chlorobenzyl)azetidine-1-carboxamide can be reacted with 2,4-dioxothiazolidine derivatives under basic conditions (e.g., triethylamine in THF). Reaction progress is monitored via TLC, followed by purification using column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol) .

- Key Considerations : Optimize solvent polarity and reaction temperature to avoid side products like imine formation or ring-opening.

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodology :

- 1H/13C NMR : Analyze chemical shifts for the azetidine ring (δ ~3.5–4.5 ppm for CH2 groups), 4-chlorobenzyl substituents (δ ~7.3–7.5 ppm for aromatic protons), and thiazolidinedione carbonyls (δ ~165–175 ppm in 13C NMR) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH/CH2 vibrations .

- Mass Spectrometry (MS) : Use ESI+ to detect molecular ion peaks (e.g., m/z ~400–450) and fragmentation patterns .

Q. What analytical techniques are used to assess purity and stability?

- Methodology :

- HPLC : Employ reverse-phase C18 columns with UV detection (λ ~254 nm) to quantify purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (melting points >200°C for crystalline derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in molecular conformation?

- Methodology : Combine X-ray crystallography (e.g., single-crystal analysis) with DFT calculations. For example, crystallographic data may reveal non-planar conformations of the thiazolidinedione ring (dihedral angles ~3–5° with adjacent groups) stabilized by intramolecular hydrogen bonds (N–H⋯O), which may conflict with gas-phase DFT models .

- Data Reconciliation : Use molecular dynamics (MD) simulations in explicit solvent to account for solvation effects on conformation .

Q. What strategies optimize reaction yields when synthesizing derivatives with varying substituents on the thiazolidinedione ring?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., Ti(O-iPr)₄) or Grignard reagents (e.g., EtMgBr) to enhance cyclization efficiency in azetidine-thiazolidinedione coupling .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by ~20% for electron-withdrawing substituents (e.g., nitro groups) .

- Statistical Design : Apply DoE (Design of Experiments) to identify critical factors (e.g., stoichiometry, temperature) for high-yield routes .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets like GLUT1 inhibition?

- Methodology :

- Analog Synthesis : Modify substituents on the 4-chlorobenzyl group (e.g., replace Cl with F, CF₃) and thiazolidinedione ring (e.g., substituents at C5) to assess steric/electronic effects .

- Biological Assays : Use glucose uptake inhibition assays in cancer cell lines (e.g., MCF-7) and correlate IC₅₀ values with computational docking scores (e.g., GLUT1 binding pocket interactions) .

Q. What advanced techniques are used to study hydrogen bonding and π-π interactions in crystalline forms?

- Methodology :

- X-ray Diffraction : Analyze intermolecular interactions (e.g., C–H⋯O chains along [100] direction) and packing motifs .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯O vs. H⋯Cl interactions) to crystal stability .

Conflict Resolution & Best Practices

Q. How should researchers address discrepancies in spectroscopic data across studies (e.g., NMR shifts)?

- Methodology :

- Internal Calibration : Use deuterated solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) as reference standards .

- Cross-Validation : Compare data with structurally similar analogs (e.g., N-(4-nitrophenyl) derivatives) to identify substituent-induced shifts .

Q. What are the best practices for ensuring reproducibility in multi-step syntheses?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.